N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a dimethylsulfamoyl-substituted benzamide moiety at position 2. Its molecular formula is C₁₉H₂₀N₄O₅S₂ (based on analogous structures in –16), with a molecular weight of ~467–532 g/mol depending on substituents. The compound’s design combines a heterocyclic thiadiazole scaffold with sulfonamide and benzamide functionalities, which are common in pharmacologically active agents targeting enzymes or receptors .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDPZWFWYVTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the intermediate with a suitable amine and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities due to its unique structural features, particularly the thiadiazole ring and the dimethoxyphenyl group. Research indicates that compounds containing thiadiazole moieties often demonstrate significant pharmacological properties, including:
- Antioxidant Activity : Studies have shown that derivatives of thiadiazole can exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Thiadiazole derivatives are known to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Anticancer Potential : Several studies suggest that thiadiazole-containing compounds can inhibit cancer cell proliferation. For instance, research has indicated that modifications to the thiadiazole ring can enhance cytotoxicity against specific cancer cell lines .
Synthesis Methodologies
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step reactions. Key steps include:
- Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the dimethoxyphenyl group and the dimethylsulfamoyl group generally occurs through electrophilic aromatic substitution or nucleophilic attacks on activated substrates.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods including NMR and mass spectrometry.
Case Studies
Several case studies highlight the compound's applications:
- Antioxidant Studies : A study demonstrated that similar thiadiazole derivatives exhibited significant free radical scavenging activity using DPPH and FRAP assays, suggesting potential applications in nutraceutical formulations aimed at oxidative stress mitigation .
- Antimicrobial Evaluation : In vitro tests showed that the compound displayed considerable activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Cancer Research : Research focused on analogs of this compound revealed that modifications to the thiadiazole structure could enhance cytotoxic effects on breast cancer cells, suggesting avenues for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
- N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (ID: 2332-2343): Key Difference: The 2,4-dimethoxyphenyl group is replaced with a 4-bromophenyl moiety. Impact: Bromine’s electron-withdrawing nature may enhance electrophilicity and alter binding interactions compared to methoxy groups. Molecular weight increases to 467.36 g/mol (vs. ~467 g/mol for the target compound).
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (ZINC2622507):
- Key Difference : Incorporates a sulfanyl-linked 4-chlorobenzyl group.
- Impact : The sulfanyl (-S-) bridge increases hydrophobicity and may influence metabolic stability. The chlorine atom enhances lipophilicity (logP) compared to methoxy groups. This derivative is cataloged in screening libraries, suggesting interest in drug discovery .
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide :
Core Heterocycle Modifications
- 4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Key Difference: Thiadiazole (S-containing) replaced with oxadiazole (O-containing). Molecular weight increases to 488.56 g/mol .
Functional Group Variations
- N-{5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-4-phenylpyrrolidine-1-sulfonyl)benzamide (ID: 8015-5000): Key Difference: A pyrrolidine sulfonyl group replaces dimethylsulfamoyl. Molecular weight rises to 532.64 g/mol, which may affect bioavailability .
- N-(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives: Key Difference: Benzamide replaced with thiazol-2-amine. Antifungal activity reported at 100 μg/mL highlights the role of the thiazole moiety .
Key Structural-Activity Relationships (SAR)
Aryl Substituents : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic protein residues, while halogens (Br, Cl) increase electrophilicity and binding affinity to nucleophilic sites .
Heterocycle Choice : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s resistance to oxidative degradation .
Sulfamoyl vs. Sulfonyl : Dimethylsulfamoyl groups offer hydrogen-bonding capacity via the sulfonamide NH, whereas bulky sulfonyl groups (e.g., pyrrolidine) prioritize steric effects .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that incorporates the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- CAS Number : 1177287-86-3
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole ring have been extensively studied. These compounds exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Many thiadiazole compounds have demonstrated efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives are reported to possess anti-inflammatory activities.
Antimicrobial Activity
-
Mechanism of Action :
- Thiadiazole derivatives disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
- They exhibit activity against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study demonstrated that certain thiadiazole derivatives exhibited better antibacterial activity than standard drugs like gentamicin and ampicillin against Escherichia coli and Pseudomonas aeruginosa .
- Another research highlighted the antifungal potential of thiadiazole compounds, showing comparable efficacy to established antifungal agents .
Anticancer Activity
- Targeting Cancer Cells :
- Mechanism of Action :
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is heavily influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of dimethoxy groups | Enhances anticancer and antimicrobial activity |
| Sulfamoyl group | Contributes to increased solubility and bioavailability |
| Variations in phenyl substitutions | Alters potency against specific cancer types |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression:
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives with aromatic aldehydes or ketones under acidic conditions. For example, refluxing with POCl₃ at 90°C for 3 hours followed by pH adjustment (8–9) precipitates the product . Optimization includes solvent selection (e.g., dry acetonitrile for cyclization), stoichiometric control of reactants (e.g., 1:1 molar ratio of benzoylisothiocyanate to thiosemicarbazide), and recrystallization from DMSO/water mixtures to improve purity . Monitoring via TLC and adjusting reflux duration can enhance yields (typically 53–68%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Use a combination of ¹H/¹³C-NMR (to confirm substituent positions and aromatic proton environments), FT-IR (to identify sulfonamide S=O stretches at ~1350 cm⁻¹ and thiadiazole C=N bonds at ~1600 cm⁻¹), and mass spectrometry (for molecular ion validation). For example, ¹H-NMR signals for methoxy groups typically appear as singlets at δ 3.8–4.0 ppm . Discrepancies in splitting patterns may arise from crystallographic packing effects; cross-validate with single-crystal X-ray diffraction (e.g., C–C bond lengths <1.75 Å confirm planar thiadiazole rings) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize ABTS•+ radical scavenging assays (comparing IC₅₀ to Trolox standards) for antioxidant potential . For antimicrobial screening, use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control. Anticancer activity can be assessed via MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ values <50 µM indicating significance .
Advanced Research Questions
Q. How can computational methods clarify the structure-activity relationship (SAR) of its anticancer properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient thiadiazole regions as nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) against targets like 15-lipoxygenase (15-LOX) can reveal binding affinities; ΔG values <−8 kcal/mol suggest strong inhibition . Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess protein-ligand stability in aqueous environments .
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms or stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with R factor <0.05 confirms absolute configuration. For instance, bond angles near 120° at the thiadiazole N–C–S junction rule out tautomerization . Discrepancies between NMR (solution state) and SC-XRD (solid state) can arise from solvent-induced conformational changes; address by repeating NMR in DMSO-d₆ to mimic crystallization conditions .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., sulfonamide hydrolysis) can be minimized by lyophilization and storage under nitrogen. Antioxidant excipients (e.g., ascorbic acid) in formulations reduce free radical-mediated breakdown, validated via LC-MS/MS .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer : Discrepancies often stem from poor pharmacokinetics (e.g., low oral bioavailability). Use PAMPA assays to predict intestinal absorption (Pe >1.5 × 10⁻⁶ cm/s indicates suitability for oral dosing). If in vitro activity (e.g., IC₅₀ = 10 µM) lacks in vivo translation, employ microsomal stability assays (e.g., rat liver microsomes) to identify rapid Phase I metabolism. Modify the dimethylsulfamoyl group to block CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
